

A Spectroscopic Showdown: Unveiling the Structural Nuances of (+)-Fenchone and Its Derivatives

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Compound of Interest

Compound Name: (+)-Fenchone

Cat. No.: B1227562

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For researchers and professionals in drug development, a deep understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of **(+)-Fenchone**, a naturally occurring monoterpene, and its synthetically derived analogs. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the subtle yet significant structural modifications that influence their chemical properties and potential applications.

This comparative analysis delves into the spectral characteristics of **(+)-Fenchone** and a selection of its derivatives, including fenchone-resorcinols, and the more exotic thio- and seleno-fenchones. The data presented herein, sourced from established spectral databases and scientific literature, offers a valuable resource for identifying these compounds and understanding their structure-property relationships.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of **(+)-Fenchone** and its derivatives. This quantitative data provides a clear and concise overview for rapid comparison.

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spectrometry (m/z)
(+)-Fenchone	1.03 (s, 3H), 1.10 (s, 3H), 1.32 (s, 3H), 1.65-2.05 (m, 6H), 2.35 (d, 1H)	19.8, 25.0, 31.5, 32.2, 44.5, 48.9, 50.1, 220.1 (C=O)	~2960 (C-H), ~1740 (C=O)	152 (M ⁺), 124, 109, 81 (base peak), 69
Fenchone-Resorcinol Derivative (Exemplary)	0.43-1.73 (m, fenchone protons), 3.86 (s, OCH ₃), 6.81-7.48 (m, aromatic protons)	(Data not readily available in summarized format)	(Data not readily available in summarized format)	(Data not readily available in summarized format)
Thiofenchone	(Specific data requires targeted synthesis and analysis)	(Specific data requires targeted synthesis and analysis)	Lower C=S stretch vs. C=O	Isotopic pattern for sulfur
Selenofenchone	(Specific data requires targeted synthesis and analysis)	(Specific data requires targeted synthesis and analysis)	Lower C=Se stretch vs. C=S	Isotopic pattern for selenium

Deciphering the Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. In **(+)-Fenchone**, the ¹H NMR spectrum is characterized by three sharp singlets corresponding to the three methyl groups, and a series of multiplets for the methylene and methine protons of the bicyclic ring system. The downfield shift of the proton alpha to the carbonyl group is a notable feature.

For the fenchone-resorcinol derivatives, the ^1H NMR spectra exhibit additional signals in the aromatic region (typically 6.0-8.0 ppm), corresponding to the protons of the resorcinol ring. The chemical shifts of the fenchone protons may also be slightly altered due to the influence of the new substituent.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. The most prominent feature in the IR spectrum of **(+)-Fenchone** is a strong absorption band around 1740 cm^{-1} , which is characteristic of the carbonyl ($\text{C}=\text{O}$) stretching vibration in a five-membered ring ketone.^[1] The spectrum also shows strong C-H stretching vibrations around 2960 cm^{-1} .

For thio- and selenofenchone, the key diagnostic peak would be the stretching vibration of the $\text{C}=\text{S}$ and $\text{C}=\text{Se}$ bonds, respectively. These are expected to appear at lower frequencies compared to the $\text{C}=\text{O}$ stretch due to the heavier mass of sulfur and selenium.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **(+)-Fenchone** shows a molecular ion peak (M^+) at m/z 152.^[2] The fragmentation pattern is characterized by the loss of small neutral molecules and radical fragments, with the base peak typically observed at m/z 81.^[2]

For the derivatives, the molecular ion peak will shift according to the mass of the added substituent. The fragmentation patterns will also be altered, potentially showing characteristic losses related to the new functional groups. For instance, thio- and selenofenchone would exhibit characteristic isotopic patterns for sulfur and selenium, respectively, in their mass spectra.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer, with typical operating frequencies ranging from 300 to 600 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

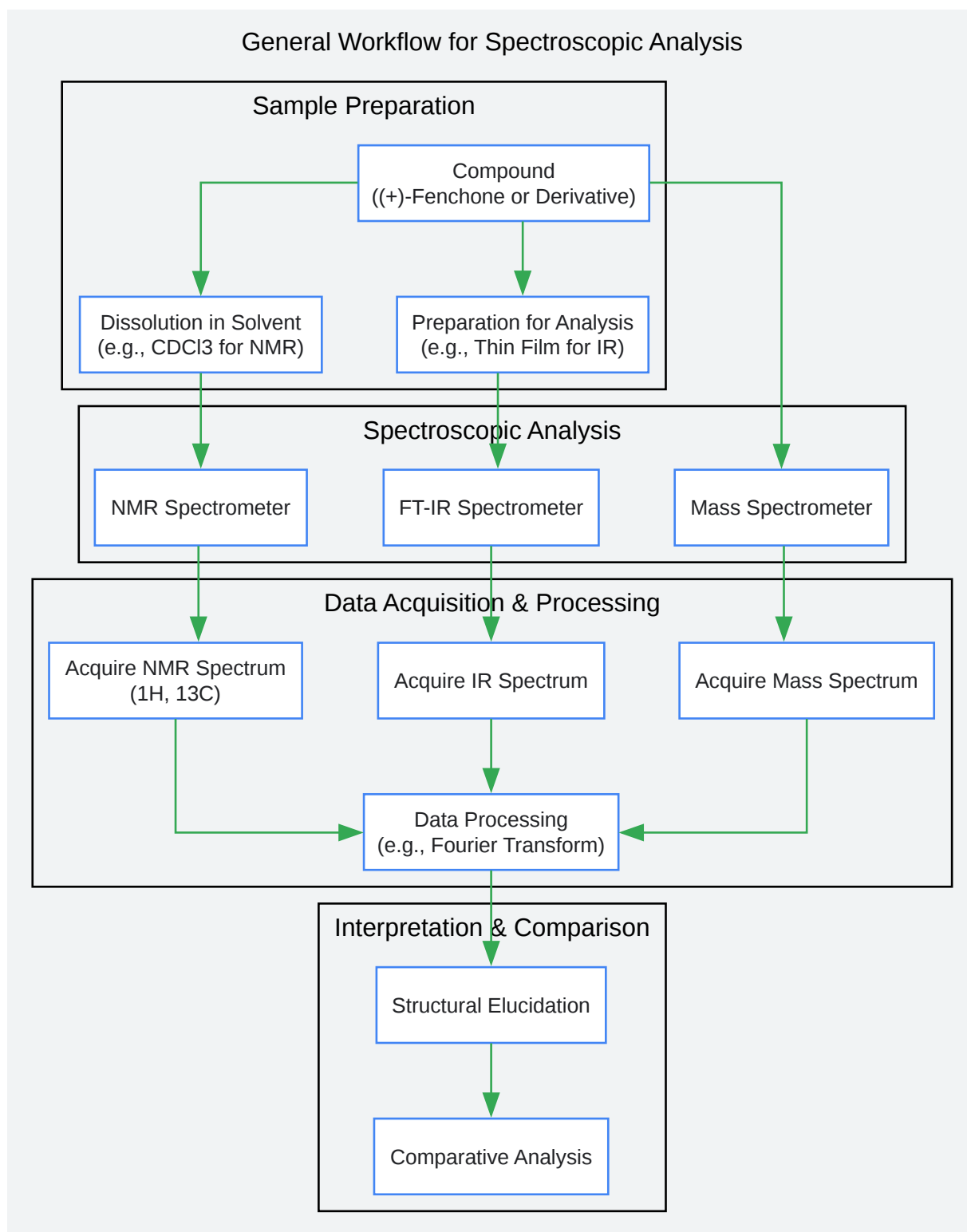
For liquid samples like **(+)-Fenchone**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile compounds. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and their mass-to-charge ratio is measured.^[3]

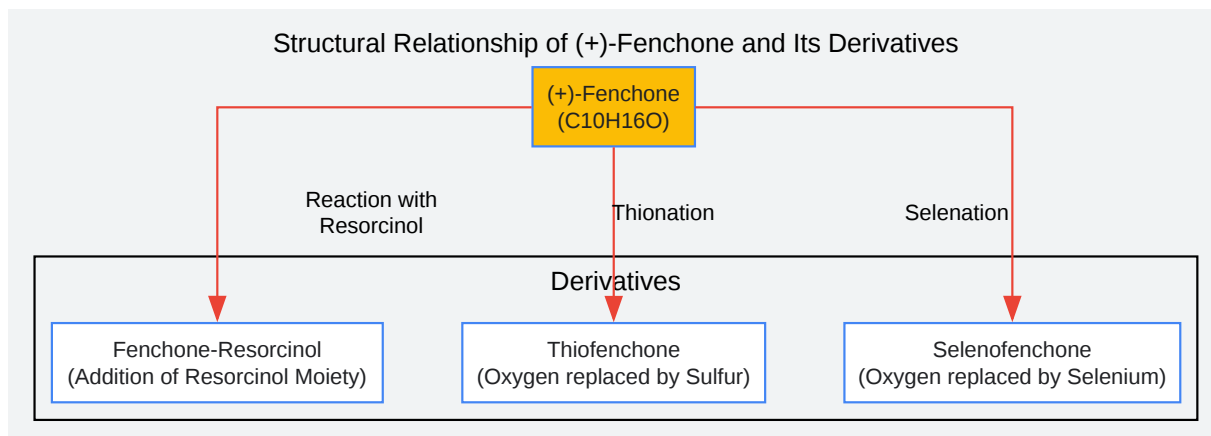
Visualizing the Workflow and Relationships

To better understand the processes and connections discussed, the following diagrams are provided.



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A generalized workflow for the spectroscopic analysis of chemical compounds.



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Structural relationship between **(+)-Fenchone** and its derivatives.

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